molecular formula C9H9NO B1293884 3-Ethoxybenzonitrile CAS No. 25117-75-3

3-Ethoxybenzonitrile

Cat. No.: B1293884
CAS No.: 25117-75-3
M. Wt: 147.17 g/mol
InChI Key: PFNAUBYHTWDKBO-UHFFFAOYSA-N
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Description

3-Ethoxybenzonitrile is an organic compound with the molecular formula C₉H₉NO. It is a derivative of benzonitrile, where an ethoxy group is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-ethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield this compound. The reaction conditions typically involve heating the mixture under reflux with an appropriate dehydrating agent such as phosphorus pentachloride or thionyl chloride.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic dehydration of 3-ethoxybenzamide. This process involves the use of catalysts such as alumina or silica at elevated temperatures to facilitate the removal of water and formation of the nitrile group.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-ethoxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 3-ethoxybenzylamine when treated with reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: 3-Ethoxybenzoic acid.

    Reduction: 3-Ethoxybenzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-Ethoxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-ethoxybenzonitrile largely depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic substitution or reduction.

Comparison with Similar Compounds

    Benzonitrile: The parent compound without the ethoxy group.

    4-Ethoxybenzonitrile: An isomer with the ethoxy group at the fourth position.

    3-Methoxybenzonitrile: A similar compound with a methoxy group instead of an ethoxy group.

Uniqueness: 3-Ethoxybenzonitrile is unique due to the position of the ethoxy group, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers and analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications in synthesis and material science.

Properties

IUPAC Name

3-ethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-11-9-5-3-4-8(6-9)7-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNAUBYHTWDKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179807
Record name 3-Ethoxybenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25117-75-3
Record name 3-Ethoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25117-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxybenzonitrile
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Record name 3-Ethoxybenzonitrile
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Record name 3-ethoxybenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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